N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
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Overview
Description
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that features a benzimidazole core linked to a benzodioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under dehydrating conditions, such as using polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Construction of the Benzodioxepine Ring: This step involves the cyclization of a suitable precursor, often through a condensation reaction.
Coupling of the Benzimidazole and Benzodioxepine Units: This final step can be performed using amide bond formation techniques, such as employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scaling up the use of catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole core can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of benzimidazole and benzodioxepine derivatives.
Biology
Biologically, N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological pathways.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The benzodioxepine ring may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole and 2-methylbenzimidazole share the benzimidazole core but differ in their substituents and overall structure.
Benzodioxepine Derivatives: Compounds such as 1,5-benzodioxepin-3-amine and 1,5-benzodioxepin-4-ol have similar ring structures but different functional groups.
Uniqueness
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is unique due to its combination of the benzimidazole and benzodioxepine moieties. This dual structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on antitumor and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C11H13N3O3
- Molecular Weight : 207.226 g/mol
- CAS Number : 56195-14-3
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. The following table summarizes the findings from in vitro assays:
Cell Line | IC50 (μM) | Assay Type | Notes |
---|---|---|---|
A549 | 2.12 ± 0.21 | 2D Cell Culture | High sensitivity observed |
HCC827 | 5.13 ± 0.97 | 2D Cell Culture | Moderate sensitivity |
NCI-H358 | 0.85 ± 0.05 | 2D Cell Culture | Most sensitive cell line |
MRC-5 | 3.11 ± 0.26 | Normal Fibroblast Line | Cytotoxic effects noted |
In a study conducted by researchers, the compound demonstrated significant cytotoxic effects in both two-dimensional (2D) and three-dimensional (3D) cell culture models, particularly against the A549 and NCI-H358 lung cancer cell lines . The IC50 values indicate potent activity, especially in the A549 line, which is often used as a model for lung cancer research.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against common bacterial strains, including E. coli and S. aureus. The results indicated varying degrees of antibacterial activity:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 12 µg/mL |
S. aureus | 8 µg/mL |
These findings suggest that the compound possesses notable antibacterial properties, which could be beneficial in developing new antimicrobial agents .
Case Studies and Research Findings
- Study on Lung Cancer Cell Lines : In a comprehensive evaluation using both 2D and 3D culture systems, the compound was tested alongside standard chemotherapeutics like doxorubicin and vandetanib. The results highlighted its potential as a viable candidate for further development in cancer therapy due to its selective activity against tumor cells while also affecting normal fibroblast cells .
- Antimicrobial Efficacy : Another research initiative focused on the compound's ability to inhibit bacterial growth effectively. It was found that modifications to its chemical structure could enhance its potency against resistant strains of bacteria, indicating a pathway for optimizing its therapeutic applications in infectious diseases .
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-propan-2-yl-3H-benzimidazol-5-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C20H21N3O3/c1-12(2)19-22-15-6-5-14(11-16(15)23-19)21-20(24)13-4-7-17-18(10-13)26-9-3-8-25-17/h4-7,10-12H,3,8-9H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
WCBVPPSSKIXMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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